Glucagon (19-29)

説明

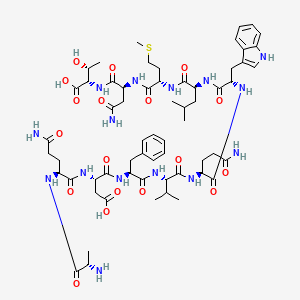

H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH, also known as glucagon (19-29) (human, bovine, porcine), is a synthetic peptide fragment derived from the C-terminal region of the glucagon hormone . Its molecular formula is C₆₁H₈₉N₁₅O₁₈S, with a molecular weight of 1,352.51 Da . Glucagon is a 29-amino-acid hormone primarily involved in glucose metabolism, counteracting insulin by promoting glycogenolysis and gluconeogenesis in the liver . The 19-29 fragment, termed "miniglucagon," retains partial biological activity and is used in research to study receptor interactions and metabolic pathways .

Structurally, this peptide features a sequence (Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr) that includes aromatic (Trp, Phe), polar (Gln, Asp, Asn), and sulfur-containing (Met) residues. These characteristics influence its stability, solubility, and receptor-binding affinity .

特性

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H89N15O18S/c1-29(2)23-40(55(87)68-39(21-22-95-7)54(86)73-43(26-47(65)80)59(91)76-50(32(6)77)61(93)94)70-56(88)42(25-34-28-66-36-16-12-11-15-35(34)36)72-53(85)38(18-20-46(64)79)69-60(92)49(30(3)4)75-58(90)41(24-33-13-9-8-10-14-33)71-57(89)44(27-48(81)82)74-52(84)37(17-19-45(63)78)67-51(83)31(5)62/h8-16,28-32,37-44,49-50,66,77H,17-27,62H2,1-7H3,(H2,63,78)(H2,64,79)(H2,65,80)(H,67,83)(H,68,87)(H,69,92)(H,70,88)(H,71,89)(H,72,85)(H,73,86)(H,74,84)(H,75,90)(H,76,91)(H,81,82)(H,93,94)/t31-,32+,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHJFTNFNMWDBS-FPLSMPAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H89N15O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64790-15-4 | |

| Record name | Glucagon (19-29) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064790154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

準備方法

合成経路と反応条件

グルカゴン (19-29), ヒトの合成は、通常、固相ペプチド合成 (SPPS) を伴います。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。プロセスには、次の手順が含まれます。

樹脂ローディング: 初期のアミノ酸は固体樹脂に結合されます。

鎖伸長: N,N'-ジイソプロピルカルボジイミド (DIC) やヒドロキシベンゾトリアゾール (HOBt) などのカップリング試薬を使用して、保護されたアミノ酸を順次添加します。

脱保護: 次のカップリング反応を可能にするために、アミノ酸から保護基を除去します。

切断: 完成したペプチドは、通常、トリフルオロ酢酸 (TFA) を含む切断カクテルを使用して、樹脂から切断されます。

工業生産方法

グルカゴン (19-29), ヒトの工業生産は、同様の原理に従いますが、より大規模に行われます。自動ペプチド合成機は、効率と一貫性を高めるために頻繁に使用されます。 合成されたペプチドの精製は、高速液体クロマトグラフィー (HPLC) を通じて行われ、高い純度と品質が保証されます .

化学反応の分析

科学研究への応用

グルカゴン (19-29), ヒトは、科学研究でいくつかの重要な用途があります。

生物学: インスリン分泌とグルコース代謝の調節を研究するために使用されます。インスリン分泌に対するその阻害効果は、膵臓の島細胞の生理を理解するための貴重なツールです。

医学: グルカゴン (19-29), ヒトに関する研究は、糖尿病やその他の代謝性疾患の治療法の開発に役立ちます。インスリン抵抗性と高血糖のメカニズムを理解するのに役立ちます。

化学: このペプチドは、ペプチド合成と精製技術に関する研究に使用されます。

科学的研究の応用

H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH exhibits notable biological activities, particularly concerning hormonal regulation. Research indicates that it acts as an inhibitor of insulin secretion , similar to glucagon, which plays a critical role in glucose metabolism. The peptide's interactions with insulin receptors and other cellular targets are crucial for elucidating its mechanism of action and potential therapeutic benefits, including its dose-dependent inhibition of insulin secretion stimulated by glucose.

2.1. Antimicrobial Properties

Investigations into the antimicrobial properties of H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH suggest that it may possess activity against various pathogens. If proven effective, this peptide could lead to the development of new antibiotics, addressing the growing concern of antibiotic resistance in bacteria.

2.2. Peptide Design and Modification

The unique arrangement of amino acids allows researchers to modify H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH to create novel peptides with desired properties. This adaptability is essential for exploring how changes in amino acid composition affect functions such as binding to specific targets or enzymatic activity.

Use in Biosensors

The incorporation of H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH into biosensor designs is another promising application. Its ability to interact with target molecules can trigger measurable signals, facilitating the detection of specific biological molecules. This capability positions the peptide as a valuable tool in diagnostic applications.

Research on Protein-Protein Interactions

H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH can serve as a probe for studying protein-protein interactions. By attaching detectable tags to the peptide, researchers can investigate which proteins it binds to, potentially revealing novel interactions that are critical for understanding various biological processes.

Comparative Analysis with Related Compounds

The following table summarizes some compounds with structural similarities to H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH, highlighting their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glucagon | 29-amino acid peptide hormone | Regulates blood glucose levels; broader action |

| Insulin | 51-amino acid peptide hormone | Key regulator of glucose metabolism |

| Leptin | 167-amino acid hormone | Involved in regulating energy balance |

| Ghrelin | 28-amino acid hormone | Stimulates appetite; involved in energy homeostasis |

These compounds differ primarily in their length, structure, and specific biological functions, with H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH offering distinct regulatory roles in metabolic processes due to its specific sequence.

作用機序

グルカゴン (19-29), ヒトは、膵臓のβ細胞からのインスリン分泌を阻害することにより、その効果を発揮します。これは、パータッシス毒素感受性Gタンパク質に関連する経路を介した過分極によって、電圧依存性カルシウムチャネルを閉じます。 この阻害は、カルシウムイオンの流入を減らし、インスリンの放出を減少させます .

類似化合物との比較

Table 1: Key Peptide Attributes

Key Observations:

Sequence Length and Complexity :

- The full-length glucagon (29 residues) exhibits broader physiological effects, including hepatic glucose production, while the 19-29 fragment has truncated activity .

- Shorter peptides like Ala-Gln dipeptides (2 residues) focus on nutrient absorption and antioxidant support, lacking hormonal activity .

Antioxidant Activity: Ala-Gln dipeptides enhance glutathione (GSH) and superoxide dismutase (SOD) levels in piglets, improving intestinal morphology .

Structural Determinants :

- The presence of Trp and Met in H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH contributes to hydrophobic interactions critical for receptor binding .

- Ala-Gln dipeptides lack aromatic residues but include Gln, which supports gut mucosa repair via glutamine metabolism .

Research Findings and Efficacy

Notable Contrasts:

- Dose-Dependent Effects: Ala-Gln dipeptides show quadratic dose-responses in piglets, with 0.15–0.30% dietary inclusion optimizing growth and antioxidant markers . Miniglucagon (19-29) activity is concentration-dependent in cardiac cells but requires nanomolar ranges for efficacy, unlike milligram-level dipeptide doses .

- Tissue-Specific Activity: Ala-Gln enhances intestinal mucosal integrity by reducing crypt depth and increasing villus height .

生物活性

The compound H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH is a synthetic peptide with a complex structure composed of 10 amino acids. This peptide has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. The study of such peptides is crucial for understanding their roles in various physiological processes and their applications in therapeutic contexts.

Molecular Characteristics:

- Molecular Formula : CHNOS

- Molar Mass : 1352.51 g/mol

- Density : 1.339 ± 0.06 g/cm³ (predicted)

- CAS Number : 64790-15-4

These properties indicate that the peptide is relatively large and complex, which may contribute to its biological activity.

The biological activity of H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH can be attributed to several mechanisms:

- Antimicrobial Activity : Peptides similar to H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr have shown significant antimicrobial properties, potentially through disrupting bacterial cell membranes or inhibiting essential cellular functions.

- Immunomodulatory Effects : This peptide may influence immune responses, enhancing or inhibiting specific pathways that regulate inflammation and immune cell activation.

- Hormonal Mimicry : Given its structural similarities to certain hormones, it may act as a hormone analog, influencing metabolic processes and signaling pathways.

Antimicrobial Properties

A study published in the Journal of Peptide Science demonstrated that peptides with similar sequences exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved membrane disruption and interference with bacterial metabolism, leading to cell death.

Immunomodulatory Effects

Research highlighted in Molecular Immunology indicated that peptides like H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH can modulate cytokine production in immune cells, enhancing the secretion of anti-inflammatory cytokines while reducing pro-inflammatory markers. This suggests potential therapeutic applications in autoimmune diseases and chronic inflammatory conditions.

Hormonal Activity

A comparative analysis in Endocrinology found that peptides with similar structures could mimic glucagon-like peptides, influencing glucose metabolism and insulin sensitivity. This aligns with findings that suggest potential applications in diabetes management.

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH, and how is purity validated?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach, employing Fmoc/t-Bu chemistry. Post-synthesis, the peptide undergoes cleavage and deprotection using trifluoroacetic acid (TFA) with scavengers. Purification is achieved via reverse-phase HPLC (RP-HPLC) with a C18 column and gradients of acetonitrile/water (0.1% TFA). Purity validation requires ≥95% homogeneity, confirmed by analytical HPLC. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is essential for verifying molecular weight (MW: 1352.54 g/mol) and sequence integrity .

Q. How can researchers confirm the structural integrity of H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH?

- Methodological Answer : Circular dichroism (CD) spectroscopy evaluates secondary structure in solution (e.g., α-helix or β-sheet propensity). Nuclear magnetic resonance (NMR) spectroscopy resolves tertiary structure and dynamic interactions. Edman degradation or tandem MS/MS sequencing validates the primary amino acid sequence. Stability under varying pH and temperature conditions should also be assessed using thermal shift assays .

Q. What are the critical handling and storage protocols for this peptide to prevent degradation?

- Methodological Answer : Lyophilized peptides should be stored at -20°C in airtight, light-protected vials under inert gas (e.g., argon). Reconstitution in sterile, pH-adjusted buffers (e.g., PBS at pH 7.4) is recommended. Avoid repeated freeze-thaw cycles; aliquot working solutions and store at 4°C for short-term use. Monitor degradation via HPLC or SDS-PAGE after prolonged storage .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the metabolic stability of H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH in physiological environments?

- Methodological Answer : Conduct in vitro stability assays using human serum or liver microsomes. Quantify degradation over time via LC-MS/MS, monitoring proteolytic cleavage sites. Parallel experiments under simulated gastrointestinal conditions (e.g., pepsin at pH 2) can predict oral bioavailability. Half-life (t½) calculations and Arrhenius modeling extrapolate stability across temperatures .

Q. How can researchers resolve contradictions in reported bioactivity data across cellular models?

- Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., cell line specificity, assay sensitivity). Validate findings using orthogonal assays:

- Functional assays : cAMP signaling (for glucagon-related activity) .

- Binding assays : Surface plasmon resonance (SPR) to quantify receptor affinity.

- Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-study variability. Transparent reporting of buffer compositions, peptide concentrations, and incubation times is critical .

Q. What strategies are effective for mapping interactions between this peptide and its target receptors?

- Methodological Answer :

- SPR or ITC : Quantify binding kinetics (KD, kon/koff) in real-time under physiological buffers.

- Mutagenesis : Ala-scanning or truncation mutants identify critical residues for binding.

- Cryo-EM/X-ray crystallography : Resolve 3D structures of peptide-receptor complexes.

- Crosslinking-MS : Map interaction interfaces using bifunctional crosslinkers (e.g., DSS) followed by tryptic digest and MS analysis .

Key Considerations for Data Reporting

-

Data Tables : Include parameters such as synthesis yield, purity (%), MW validation, and stability half-lives. Example from catalog

Parameter Value Method Molecular Weight 1352.54 g/mol ESI-MS Purity ≥95% Analytical HPLC Storage Conditions -20°C, lyophilized Long-term stability -

Contradiction Analysis : Cross-reference findings with glucagon fragment studies (e.g., residues 19-29 in receptor binding ) and hybrid peptide roles in metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。